molecular formula C11H13FO B7993012 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol

1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol

Cat. No.: B7993012
M. Wt: 180.22 g/mol
InChI Key: ZMTRTAZZPXGWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Halides, Amines

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Saturated alcohols

    Substitution: Various substituted derivatives

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-2-methylphenyl)ethanol
  • 1-(3-Fluoro-2-methylphenyl)propan-1-ol
  • 1-(3-Fluoro-2-methylphenyl)butan-1-ol

Uniqueness

1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol is unique due to its specific structural features, such as the fluoro-substituted phenyl ring and the butenol side chain. These features confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h3-4,6-7,11,13H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTRTAZZPXGWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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